N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the following steps:
Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by dissolving 5-chloro-2-acetylthiophene in acetone, followed by the addition of potassium dihydrogen phosphate and sodium chlorite solutions at controlled temperatures.
Formation of the methoxyethyl intermediate: The next step involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine under suitable conditions to form the corresponding amide.
Coupling with 2,6-difluorobenzoyl chloride: The final step involves the coupling of the methoxyethyl intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)-N’-hydroxyethanimidamide: This compound shares the thiophene ring and chlorine substitution but differs in the functional groups attached.
5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide: Another similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzamide moiety, in particular, contributes to its potential as a versatile building block in organic synthesis and its promising biological activities .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZBGMLTUDXBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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